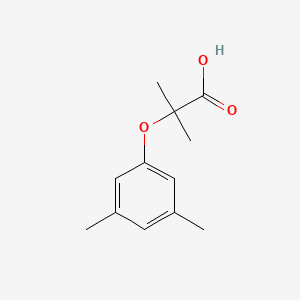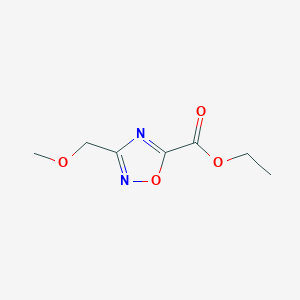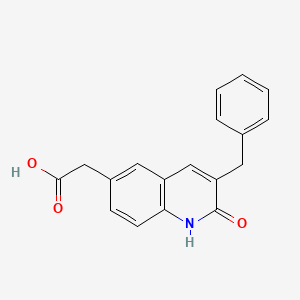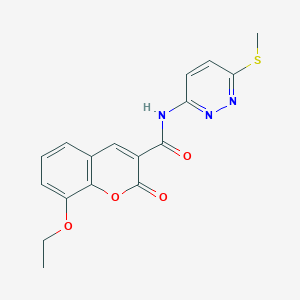
2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid” is available from Sigma-Aldrich . Another compound, “2-(3,5-dimethylphenoxy)propanoic acid”, is available from Santa Cruz Biotechnology . The synthesis of “2-(3,5-DIMETHYLPHENOXY)PROPANOIC ACID” from Phenol, 3,5-dimethyl-, sodium salt (1:1) and ethyl (±)-2-bromopropionate has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds, such as “2-(3,5-Dimethylphenoxy)butanoic acid” and “2-(3,5-Dimethylphenoxy)propanoic acid”, have been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(3,5-DIMETHYLPHENOXY)-ETHANOL”, have been reported. It has a melting point of 41 °C, a boiling point of 129-131 °C (Press: 4 Torr), and a density of 1.038±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Thermochemical Properties and Phase Transition
Research by Verevkin (2000) focused on the thermochemical properties of monocarboxylic acids, including 2-methylpropanoic acid, a component related to 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid. The study meticulously measured standard molar enthalpies of vaporization or sublimation using the transpiration method and correlation gas chromatography. A group-additivity predictive scheme was developed based on these measurements, offering a method to predict gaseous enthalpies of formation for various compounds, including 2-methylpropanoic acid derivatives Verevkin (2000).
Vibrational Spectroscopic Investigation
Priya, Benitta, and James (2011) conducted a vibrational spectroscopic investigation on a compound structurally similar to 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid, namely 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid (Gemfibrozil). The study involved growing colorless crystals of the compound and analyzing them using FT-IR and FT-Raman spectra. The molecular structure was optimized using density functional theory, and the study provided insights into the molecule's stability, electron density distribution, and intra-molecular charge transfer, which are crucial for understanding the physicochemical characteristics of related compounds Priya, Benitta, & James (2011).
Catalyzed Transformations
Merle et al. (2009) explored the catalyzed transformations of compounds like 2-methylpropane and 2-methylpropene, which share structural features with 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid. The study highlighted the transformation of these compounds to their respective derivatives using an alumina-supported tungsten hydride catalyst, demonstrating the potential for chemical transformations and syntheses related to 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid Merle et al. (2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-9(2)7-10(6-8)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWGTMNDGSAUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)


![2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B2587354.png)
![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)
![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)



![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)
